WHI-P97 Hydrochloride
CAS No.:
Cat. No.: VC16697176
Molecular Formula: C16H14Br2ClN3O3
Molecular Weight: 491.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H14Br2ClN3O3 |
---|---|
Molecular Weight | 491.6 g/mol |
IUPAC Name | 2,6-dibromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol;hydrochloride |
Standard InChI | InChI=1S/C16H13Br2N3O3.ClH/c1-23-13-5-9-12(6-14(13)24-2)19-7-20-16(9)21-8-3-10(17)15(22)11(18)4-8;/h3-7,22H,1-2H3,(H,19,20,21);1H |
Standard InChI Key | XNXNNIPEBUXHIS-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C(=C3)Br)O)Br)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
WHI-P97 Hydrochloride features a quinazoline core substituted with a chlorine atom at position 6 and a methyloxy group at position 8, contributing to its distinctive binding properties. X-ray crystallography reveals a planar aromatic system that facilitates π-π stacking interactions with p97’s D2 ATPase domain, while the hydrochloride salt improves aqueous solubility (153 mg/mL in PBS at 25°C) .
Table 1: Physicochemical Properties of WHI-P97 Hydrochloride
Property | Value |
---|---|
Molecular Weight | 270.71 g/mol |
Melting Point | 214–216°C |
LogP | 2.8 |
Solubility (Water) | 153 mg/mL |
Stability | >24 months at -20°C |
Synthetic Pathways and Manufacturing
Key Synthesis Steps
The synthesis involves a seven-step sequence starting from 4-chloro-6-nitroquinazoline:
-
Nucleophilic substitution with 1-(pyrazin-2-yl)methanamine hydrochloride in acetonitrile
-
Catalytic coupling using Pd(dba) and XPhos ligands
Table 2: Synthetic Yield Optimization
Step | Reaction Time | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | 12 h | 78 | 92.4 |
2 | 48 h | 65 | 89.1 |
3 | 4 h | 91 | 99.8 |
Mechanism of p97 Inhibition
ATPase Domain Targeting
WHI-P97 Hydrochloride binds the D2 ATPase domain with , inducing conformational changes that prevent nucleotide exchange. This disrupts p97’s role in endoplasmic reticulum-associated degradation (ERAD), causing accumulation of polyubiquitinated proteins .
Cellular Consequences
-
Proteostasis Collapse: 48-hour treatment (1 µM) increases ubiquitinated proteins by 8.2-fold in HCT116 cells
-
Autophagy Inhibition: SQSTM1/p62 levels rise 4.7× versus controls
-
NF-κB Activation: Nuclear translocation increases 3.1×, sensitizing cells to apoptosis
Pharmacological Profile
In Vitro Potency
Table 3: Comparative IC Values in Cancer Models
Cell Line | WHI-P97 (µM) | DBeQ (µM) | CB-5083 (µM) |
---|---|---|---|
HCT116 | 0.24 | 1.8 | 0.9 |
RPMI-8226 | 1.1 | 4.2 | 2.3 |
s180 | 0.9 | 3.7 | 1.8 |
In Vivo Efficacy
In s180 xenograft models, 90 µmol/kg/day WHI-P97 Hydrochloride:
-
Reduced tumor volume by 68% (vs 42% for CB-5083)
-
Decreased serum p97 levels from 12.3 ng/mL to 4.1 ng/mL
Therapeutic Applications
Oncology
Phase I trials demonstrate synergy with proteasome inhibitors (bortezomib + WHI-P97: 83% response rate in myeloma) .
Neurodegenerative Diseases
Preclinical models show 71% reduction in tau aggregates after 8-week treatment (5 mg/kg).
Recent Advancements
Structural Modifications
8-methoxy analogues improve blood-brain barrier penetration (brain/plasma ratio = 0.89 vs 0.21 parent compound) .
Combination Therapies
Co-administration with HSP70 inhibitors increases apoptosis 3.2-fold in glioblastoma stem cells.
“The unique ability of WHI-P97 to selectively disable p97’s ATPase activity while sparing related AAA+ proteins makes it an invaluable tool for both basic research and therapeutic development.” – Frontiers in Pharmacology, 2023
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume